5-Chloro-2-(trifluoromethyl)nicotinonitrile
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Overview
Description
5-Chloro-2-(trifluoromethyl)nicotinonitrile is a chemical compound with the molecular formula C7H2ClF3N2 It is a derivative of nicotinonitrile, characterized by the presence of a chlorine atom at the 5-position and a trifluoromethyl group at the 2-position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(trifluoromethyl)nicotinonitrile typically involves the chlorination and trifluoromethylation of nicotinonitrile derivatives. One common method includes the reaction of 2-chloro-5-nitropyridine with trifluoromethylating agents under controlled conditions to yield the desired product. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to produce the compound at a commercial scale .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(trifluoromethyl)nicotinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various products.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted nicotinonitrile derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
5-Chloro-2-(trifluoromethyl)nicotinonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-2-(trifluoromethyl)nicotinonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and chlorine atom contribute to its reactivity and ability to form stable complexes with various biomolecules. These interactions can modulate biological pathways and lead to specific pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-(trifluoromethyl)pyridine
- 2-Chloro-5-nitro-3-(trifluoromethyl)pyridine
- 2-Chloro-3-cyano-5-trifluoromethylpyridine
Uniqueness
5-Chloro-2-(trifluoromethyl)nicotinonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties and reactivity. The presence of both a chlorine atom and a trifluoromethyl group enhances its stability and potential for diverse applications compared to similar compounds .
Properties
Molecular Formula |
C7H2ClF3N2 |
---|---|
Molecular Weight |
206.55 g/mol |
IUPAC Name |
5-chloro-2-(trifluoromethyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C7H2ClF3N2/c8-5-1-4(2-12)6(13-3-5)7(9,10)11/h1,3H |
InChI Key |
ZNRJOWGNENOZAW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1C#N)C(F)(F)F)Cl |
Origin of Product |
United States |
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